molecular formula C6H15N5 B12356098 4-hydrazinyl-N,N-dimethyl-1,2,5,6-tetrahydropyrimidin-2-amine

4-hydrazinyl-N,N-dimethyl-1,2,5,6-tetrahydropyrimidin-2-amine

Katalognummer: B12356098
Molekulargewicht: 157.22 g/mol
InChI-Schlüssel: JESYDOBICDYHGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-hydrazinyl-N,N-dimethyl-1,2,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-N,N-dimethyl-1,2,5,6-tetrahydropyrimidin-2-amine typically involves the cyclization of N-ethyl-N-methyl-β-aminopropionitrile under catalytic hydrogenation conditions. The intermediate N-ethyl-N-methylpropane-1,3-diamine is then cyclized in the presence of copper chloride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-hydrazinyl-N,N-dimethyl-1,2,5,6-tetrahydropyrimidin-2-amine can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated amines. Substitution reactions can introduce various functional groups onto the pyrimidine ring.

Wissenschaftliche Forschungsanwendungen

4-hydrazinyl-N,N-dimethyl-1,2,5,6-tetrahydropyrimidin-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-hydrazinyl-N,N-dimethyl-1,2,5,6-tetrahydropyrimidin-2-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-hydrazinyl-N,N-dimethyl-1,2,5,6-tetrahydropyrimidin-2-amine is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C6H15N5

Molekulargewicht

157.22 g/mol

IUPAC-Name

4-hydrazinyl-N,N-dimethyl-1,2,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C6H15N5/c1-11(2)6-8-4-3-5(9-6)10-7/h6,8H,3-4,7H2,1-2H3,(H,9,10)

InChI-Schlüssel

JESYDOBICDYHGX-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1NCCC(=N1)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.